molecular formula C20H21NO3 B12436419 1-Cbz-3-benzyl-piperidin-4-one

1-Cbz-3-benzyl-piperidin-4-one

Cat. No.: B12436419
M. Wt: 323.4 g/mol
InChI Key: LQKIVCPLRBDVNT-UHFFFAOYSA-N
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Description

1-Cbz-3-benzyl-piperidin-4-one is a chemical compound with the molecular formula C20H21NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a benzyl group and a carbobenzyloxy (Cbz) protecting group attached to the piperidine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .

Preparation Methods

1-Cbz-3-benzyl-piperidin-4-one can be synthesized through several methods. One common synthetic route involves the reaction of 4-piperidone with benzyl chloroformate in the presence of a base such as sodium carbonate. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) at room temperature. The product is then purified using column chromatography .

Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-Cbz-3-benzyl-piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Major products formed from these reactions include various substituted piperidines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cbz-3-benzyl-piperidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cbz-3-benzyl-piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit enzymes involved in neurotransmitter metabolism, leading to altered levels of neurotransmitters in the brain. This can result in therapeutic effects for conditions like depression and Alzheimer’s disease .

Comparison with Similar Compounds

1-Cbz-3-benzyl-piperidin-4-one can be compared with other similar compounds, such as:

    1-Benzyl-4-piperidone: This compound lacks the Cbz protecting group and has different reactivity and applications.

    1-Cbz-4-piperidone: Similar to this compound, but with different substitution patterns on the piperidine ring.

    1-Cbz-3-methyl-piperidin-4-one: This compound has a methyl group instead of a benzyl group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and protecting group, which confer distinct reactivity and applications in chemical synthesis and drug development .

Properties

IUPAC Name

benzyl 3-benzyl-4-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c22-19-11-12-21(14-18(19)13-16-7-3-1-4-8-16)20(23)24-15-17-9-5-2-6-10-17/h1-10,18H,11-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKIVCPLRBDVNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1=O)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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